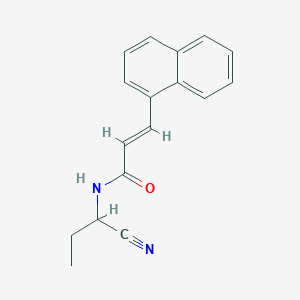

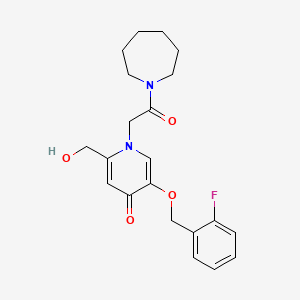

![molecular formula C21H24N4O4S B2987076 ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 886888-77-3](/img/structure/B2987076.png)

ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known as E7820, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It was first synthesized in 2006 by Eisai Co., Ltd. and has since been the subject of numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

The research includes the synthesis of novel compounds, where the base molecule has been utilized as a precursor or part of complex synthetic pathways to create new chemical entities. For example, Khalid et al. (2016) synthesized N-substituted derivatives of specific compounds through a series of steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, showcasing the molecule's utility in creating biologically active compounds with moderate to high antibacterial activity (Khalid et al., 2016).

Biological and Pharmacological Screening

The molecule serves as a scaffold for the development of compounds with significant biological activities. Research efforts have been directed towards evaluating these synthesized compounds for various biological activities, including antimicrobial, anti-inflammatory, anticancer, and antituberculosis effects. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Antimicrobial Activity

Novel heterocyclic compounds containing the molecule have been synthesized and evaluated for their antimicrobial efficacy. Azab et al. (2013) reported the synthesis of new heterocyclic compounds with a sulfonamido moiety, exhibiting potent and selective activities against Helicobacter pylori, indicating the compound's potential as a novel anti-H. pylori agent (Azab et al., 2013).

Anticancer and Antituberculosis Potential

Compounds derived from the base molecule have been investigated for their potential in treating cancer and tuberculosis. Lv et al. (2017) highlighted the synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, presenting a scaffold for further SAR studies and potential application in tuberculosis treatment (Lv et al., 2017).

Wirkmechanismus

Target of Action

The compound, also known as ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse, depending on the specific biological activity it exhibits.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets would depend on the particular biological activity it exhibits.

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological activity of the compound. For instance, if the compound exhibits antibacterial activity, it might interfere with bacterial cell wall synthesis or protein synthesis. If it exhibits antitumor activity, it might interfere with cell division or DNA replication . The downstream effects would also depend on the specific biological activity and could include cell death, inhibition of growth, or modulation of immune response.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially enhancing the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound exhibits antibacterial activity, the result might be bacterial cell death. If it exhibits antitumor activity, the result might be inhibition of tumor cell growth .

Eigenschaften

IUPAC Name |

ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-2-29-21(26)22-16-7-9-17(10-8-16)30(27,28)25-13-11-15(12-14-25)20-23-18-5-3-4-6-19(18)24-20/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVQGTFYENELQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

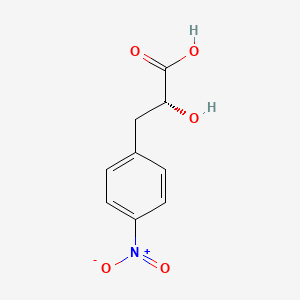

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)

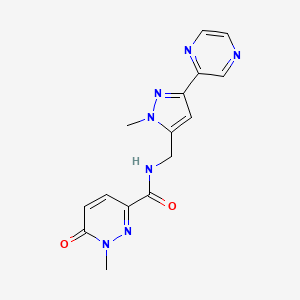

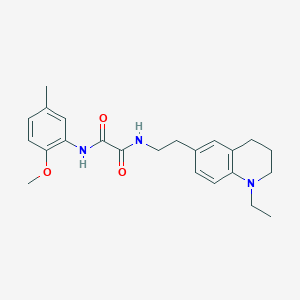

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)

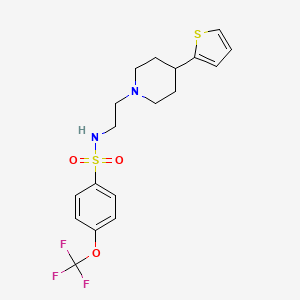

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

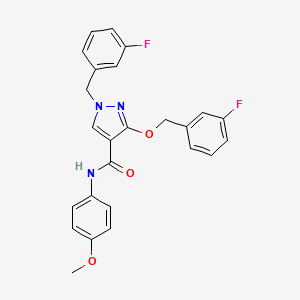

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)